Z-Tyr-Tyr-OH
Description
Contextualization of Z-Tyr-Tyr-OH within the Broader Field of Protected Peptides
Peptide synthesis, especially solid-phase peptide synthesis (SPPS), relies on the strategic use of protecting groups to manage the reactivity of amino and carboxyl termini, as well as the functional side chains of amino acids sigmaaldrich.comacs.orgbachem.com. The benzyloxycarbonyl (Z or Cbz) group, first synthesized by Leonidas Zervas in the 1930s, was a foundational development in this area, underpinning the Bergmann-Zervas method of peptide synthesis wikipedia.orgchemicalbook.com. This protecting group effectively masks the amine's nucleophilic and basic properties, thereby preventing unwanted side reactions and minimizing racemization during peptide bond formation wikipedia.orgthieme-connect.de. This compound, a dipeptide with the N-terminus protected by this historically significant group, serves as a valuable intermediate or model compound for various synthetic and biochemical investigations vulcanchem.comguidechem.com. Its structure allows for controlled manipulation, making it a representative example within the broader class of protected peptides used in research.
Historical Trajectory of Tyrosine-Containing Peptide Analogues in Research
Tyrosine (Tyr) is an aromatic amino acid characterized by its phenolic hydroxyl group, which is integral to the structure and function of numerous biologically active peptides and proteins nagoya-u.ac.jpbiosynth.comacs.org. Many peptide hormones and signaling molecules incorporate tyrosine, and its side chain can undergo crucial post-translational modifications, such as sulfation, which significantly influence biological activity nagoya-u.ac.jpd-nb.info. The historical trajectory of research involving tyrosine-containing peptides and their analogues has been driven by their diverse physiological roles, spanning hormonal regulation to neurotransmission nagoya-u.ac.jpacs.orgd-nb.info. The synthesis and study of analogues, including compounds like this compound, are vital for elucidating structure-activity relationships, identifying new therapeutic targets, and developing peptide-based pharmaceuticals vulcanchem.comontosight.ai.
Significance of this compound as a Model Dipeptide System in Academic Investigations
Dipeptides, representing the simplest peptide units, are frequently employed as model systems in academic research to elucidate fundamental principles of peptide chemistry and biochemistry vulcanchem.comguidechem.commdpi.comdokumen.pubscience.govscispace.com. They provide a manageable system for studying peptide bond formation, conformational analysis, and the impact of specific amino acid residues on molecular behavior. This compound, as a protected dipeptide featuring two tyrosine residues, offers a valuable model for investigating several key areas. Its structure facilitates the exploration of the efficacy of the Z protecting group, the chemical properties conferred by the tyrosine side chains, and potential interactions with biological targets such as receptors or enzymes vulcanchem.comguidechem.comontosight.ai. Such model dipeptides are instrumental in advancing the understanding of peptide synthesis methodologies, enzymatic reactions, and the intricate relationships between peptide structure and biological function guidechem.com. For instance, it can be utilized in studies to probe specific receptor binding sites and to investigate enzyme inhibition mechanisms vulcanchem.comontosight.ai.
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current landscape of peptide chemistry is marked by advancements in sophisticated solid-phase peptide synthesis (SPPS) techniques, the development of novel orthogonal protecting group strategies, and the exploration of peptide-based biomaterials sigmaaldrich.comacs.orgbachem.commdpi.compeptide.comnih.govnih.govacs.orgslideplayer.comepdf.pub. While specific, direct research focusing solely on this compound may be less prominent than studies on complex peptides or novel protecting groups, it remains relevant as a representative protected dipeptide. Investigations into tyrosine-containing sequences, enzyme inhibition, and receptor binding often utilize such compounds as reference materials or building blocks vulcanchem.comguidechem.comontosight.aichemicalbook.com. Unaddressed questions in this domain typically relate to optimizing synthesis efficiency, exploring novel applications, or gaining a deeper understanding of specific molecular interactions, reflecting the continuous evolution and complexity of the field dokumen.pubscience.govcsuc.cat.
Chemical Identification and Properties of this compound
This compound is a chemical entity with established identifiers and properties relevant to its use in research.
| Property | Value/Description | Source(s) |
| CAS Number | 10417-83-1 | chemicalbook.comsgpgims.org.inglbiochem.comfuturechem.shopmyskinrecipes.comglbiochem.com |
| Molecular Formula | C26H26N2O7 | glbiochem.comfuturechem.shopmyskinrecipes.comglbiochem.comglpbio.com |
| Molecular Weight | 478.5 g/mol | glbiochem.commyskinrecipes.comglbiochem.comglpbio.com |
| Purity (typical) | 98% (as listed by one supplier) | myskinrecipes.com |
| Key Applications | Oxytocin inhibitor, building block in peptide synthesis, research in peptide chemistry, protein structure study | vulcanchem.comguidechem.comchemicalbook.com |
| Primary Suppliers | GL Biochem (Shanghai) Ltd., ChemicalBook, MySkinRecipes, FUTURECHEM, etc. | guidechem.comchemicalbook.comfuturechem.shopmyskinrecipes.comglbiochem.com |
Compound List
this compound
Tyrosine (Tyr)
Benzyloxycarbonyl (Z or Cbz) group
H-Tyr-Tyr-OH
Benzyl (B1604629) chloroformate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUTLPLQAQNMW-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for Z Tyr Tyr Oh and Analogues
Established Strategies for N-Benzyloxycarbonyl Protection in Dipeptide Synthesis
The benzyloxycarbonyl (Z or Cbz) group is a classic N-terminal protecting group in peptide synthesis, particularly in solution-phase approaches. Its introduction typically involves reacting the free amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions nih.govbachem.comekb.eg. For Z-Tyr-Tyr-OH, this means either starting with N-Cbz-L-tyrosine and coupling it to L-tyrosine, or vice versa, with appropriate protection of the tyrosine side chains if necessary.
Solution-phase peptide synthesis involves carrying out reactions in solution, allowing for purification of intermediates. The synthesis of this compound typically begins with protected tyrosine derivatives. For instance, Z-L-tyrosine can be coupled with L-tyrosine methyl ester, followed by saponification to yield this compound sigmaaldrich.commedchemexpress.com. Alternatively, protected tyrosine can be coupled to another protected tyrosine derivative. The use of solvents like THF-water mixtures has been explored for coupling reactions, aiming for greener methodologies rsc.org. The Cbz group's removal is commonly achieved via catalytic hydrogenation (H₂/Pd) or treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) nih.govbachem.comekb.egpeptide.comresearchgate.net. While Z-protection is less common in solid-phase synthesis compared to Fmoc or Boc, it can be employed peptide.com.
While Fmoc and Boc strategies dominate solid-phase peptide synthesis (SPPS), adaptations for Z-protected peptides exist, though they are less common peptide.com. In a typical SPPS approach, the C-terminal amino acid is anchored to a solid support. Subsequent amino acids, protected at the N-terminus (e.g., with Z) and potentially at the side chain, are coupled sequentially. The Z group's removal in SPPS is often achieved through hydrogenolysis, which can be challenging on-resin due to the presence of the solid support and potential catalyst poisoning. However, strategies for Z-group removal in SPPS have been developed google.com. For this compound, this would involve anchoring the C-terminal tyrosine to a resin, coupling the N-Cbz-protected tyrosine, and then cleaving the peptide from the resin and simultaneously removing the Z group, or removing it prior to cleavage.
Efficient coupling reagents are crucial for forming the peptide bond with minimal racemization and high yields. Common coupling reagents include carbodiimides (e.g., DCC, EDC, DIC) often used with additives like HOBt or HOAt, as well as uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP) nih.govacs.orguniurb.itmdpi.commdpi.comuantwerpen.begoogle.comluxembourg-bio.com. Propanephosphonic acid anhydride (B1165640) (T3P®) is recognized as an efficient and green coupling reagent, offering high yields, purity, and minimal epimerization, and it is compatible with Z-protection rsc.orgribbitt.com. Ynamide coupling reagents have also shown promise, demonstrating high efficiency and suppression of racemization, even with sterically hindered amino acids acs.orgmdpi.com. The choice of coupling reagent can significantly impact the yield and purity of the dipeptide. For instance, reagents like HBTU, HATU, and PYBOP in combination with additives have been used for dipeptide synthesis, including those involving tyrosine nih.govacs.orgmdpi.comnih.govrsc.org. The triazine-based coupling reagent DMTMM has also been reported for synthesizing Z-protected dipeptides with high yield and enantiomeric purity nih.gov.
Table 1: Common Peptide Coupling Reagents and Their Applications
| Coupling Reagent | Type | Common Additives | Typical Application | Notes on Yield/Purity |
| DCC | Carbodiimide | HOBt, HOAt | Peptide synthesis (solution & SPPS) | Can cause racemization; byproduct urea (B33335) removal required rsc.orguniurb.itgoogle.com |
| EDC | Carbodiimide | HOBt, Oxyma | Peptide synthesis (solution & SPPS) | Similar to DCC, often used in aqueous media rsc.orgluxembourg-bio.com |
| HATU | Uronium salt | HOAt, DIPEA | SPPS, fragment condensation | High efficiency, can suppress racemization nih.govacs.orgmdpi.comnih.govrsc.org |
| HBTU | Uronium salt | HOBt, DIPEA | SPPS | Widely used, efficient mdpi.comluxembourg-bio.comresearchgate.net |
| T3P® | Phosphonic anhydride | None required | Solution & SPPS | Green, high yield, purity, minimal epimerization rsc.orgribbitt.com |
| Ynamides | Ynamide | N/A | Peptide synthesis | High efficiency, suppresses racemization acs.orgmdpi.com |
Selective Derivatization of this compound
The presence of the phenolic hydroxyl group on the tyrosine side chain offers opportunities for selective derivatization, which can be utilized for further functionalization or modification of the dipeptide.
The phenolic hydroxyl group of tyrosine can be modified through various reactions, such as O-alkylation, O-acylation, or O-glycosylation. These modifications can be performed selectively, often requiring specific reaction conditions to avoid reaction with other functional groups or the peptide backbone researchgate.netnih.govrsc.orgacs.org. For example, O-arylation of tyrosine-containing dipeptides has been achieved using triarylbismuth reagents promoted by copper diacetate researchgate.net. Transition metal-mediated approaches, such as using π-allyl palladium complexes, can lead to tyrosine O-alkylation nih.gov. The protection of the phenolic hydroxyl group, commonly as a benzyl ether (Tyr(OBzl)) or tert-butyl ether (Tyr(tBu)), is often employed during peptide synthesis to prevent side reactions, especially in Boc or Fmoc chemistry peptide.comgoogle.comnih.govpeptide.comgoogle.com. These protecting groups can be selectively removed later.
The C-terminal carboxylic acid group of this compound can be functionalized through esterification or amidation. Esterification, for example, to form a methyl ester (Z-Tyr-Tyr-OMe), can be achieved using methanol (B129727) in the presence of an acid catalyst or coupling reagents lookchem.com. Amidation can be performed by reacting the activated carboxylic acid with an amine. These transformations allow for the introduction of new functionalities or the modification of the dipeptide's solubility and biological properties. For instance, C-terminal amidation is a common modification in peptide chemistry.
Exploring N-Terminal De-protection and Subsequent Functionalization
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its orthogonal nature to other common protecting groups like Boc and Fmoc highfine.comtotal-synthesis.com. The removal of the Z group from this compound typically involves catalytic hydrogenolysis, which uses hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) highfine.comtotal-synthesis.comresearchgate.net. This method is considered mild and efficient, often performed at room temperature and atmospheric pressure highfine.comtotal-synthesis.com. Alternative methods for Z-group deprotection include transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene, or chemical cleavage using strong acids such as HBr or TMSI, though these are generally reserved for substrates with functionalities sensitive to catalytic hydrogenolysis highfine.com.
Following the deprotection of the N-terminus to yield H-Tyr-Tyr-OH, the newly exposed amino group can be subsequently functionalized. This can involve acylation, alkylation, or conjugation with other molecules to create novel peptide derivatives nih.gov. For instance, reductive alkylation with aldehydes can introduce various functional groups while preserving the positive charge of the N-terminus, which is crucial for the bioactivity of certain peptides like insulin (B600854) nih.gov.
Chemoenzymatic Synthesis of Tyrosine-Containing Dipeptides
Chemoenzymatic synthesis offers a "green" and mild alternative to traditional chemical peptide synthesis, often avoiding complex protection-deprotection steps and harsh reaction conditions mdpi.commdpi.comnih.govacs.orgresearchgate.net. This approach leverages the inherent specificity and efficiency of enzymes to catalyze peptide bond formation.
Enzyme-Catalyzed Formation of Peptide Bonds Involving Tyrosine
Various hydrolase enzymes, particularly proteases, can be employed for the synthesis of peptide bonds mdpi.comasm.orgwou.eduresearchgate.net. Enzymes like α-chymotrypsin and papain are known to catalyze peptide bond formation, often showing specificity for aromatic amino acids like tyrosine mdpi.comwou.eduresearchgate.netresearchgate.net. For example, α-chymotrypsin can catalyze the synthesis of dipeptides from N-acetyl-L-tyrosine ethyl ester and glycine (B1666218) amides mdpi.com. Papain has also been used for the synthesis of poly(L-tyrosine) and can catalyze dipeptide formation with tyrosine-containing substrates mdpi.comasm.org. Tyrosinases, while typically involved in melanin (B1238610) synthesis, can also be utilized to activate tyrosine residues for subsequent coupling reactions, such as in a chemoenzymatic cascade with aldehydes acs.orgnih.govnih.govresearchgate.net. The ribosome, the natural machinery for protein synthesis, also catalyzes peptide bond formation, highlighting the fundamental role of enzymes in this process wou.edu.
Stereoselectivity and Regioselectivity in Biocatalytic Approaches
A significant advantage of enzymatic catalysis is its inherent stereoselectivity and regioselectivity mdpi.comnih.govacs.orgresearchgate.net. Enzymes are chiral molecules that can precisely position substrates in their active sites, ensuring the formation of specific stereoisomers (e.g., L-amino acids) and the correct linkage of amino acids in a peptide chain mdpi.comresearchgate.net. This precision minimizes the formation of unwanted byproducts and simplifies purification compared to chemical methods that may lead to racemization or epimerization mdpi.comresearchgate.net. For instance, enzyme-catalyzed peptide bond formation typically yields products with high enantiomeric purity, often exceeding 99% enantiomeric excess acs.orgresearchgate.net.
Purification and Isolation Techniques for Research-Grade this compound
Achieving high purity for this compound is critical for its use in research and development. Several techniques are employed for its isolation and purification.
Chromatographic Strategies for Dipeptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for peptide purification due to its high resolution, efficiency, and ease of use cem.combachem.compolypeptide.compepdd.comhplc.euresearchgate.netjove.com. RP-HPLC separates compounds based on their hydrophobicity, typically using a C18-modified silica (B1680970) stationary phase and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), often with an ion-pairing agent like trifluoroacetic acid (TFA) bachem.compepdd.comhplc.euresearchgate.netjove.com. The separation relies on the differential hydrophobic interactions between the peptide and the stationary phase pepdd.comhplc.eu.
Ultra-performance liquid chromatography (UPLC) represents an advancement over HPLC, offering faster analysis times and higher resolution, making it suitable for sensitive dipeptide analysis and quantification sartorius.comresearchgate.netresearchgate.netnih.govwaters.com. UPLC-MS/MS methods, in particular, are powerful tools for comprehensive dipeptide profiling sartorius.comresearchgate.netresearchgate.netnih.gov.
Table 1: Common Chromatographic Purification Parameters for Peptides
| Technique | Stationary Phase | Mobile Phase Components | Detection Method | Typical Purity Achieved | References |
| RP-HPLC | C18-silica | Water, Acetonitrile, 0.1% TFA | UV (210-220 nm) | >95% | cem.combachem.compepdd.comhplc.eu |
| UPLC | BEH Amide, C18 | Water, Acetonitrile, Additives | UV, MS/MS | High | sartorius.comresearchgate.netresearchgate.netwaters.com |
Crystallization and Precipitation Methods for High Purity this compound
Crystallization and precipitation are physical methods used to isolate and purify peptides, often serving as complementary techniques to chromatography or as more sustainable alternatives creative-biostructure.comnih.govmt.com. Crystallization involves reducing the solubility of the peptide in a solution, typically through cooling, antisolvent addition, or evaporation, leading to the formation of highly pure crystals while impurities remain in solution creative-biostructure.commt.com. Precipitation can also be employed to isolate peptides from solution, often resulting in amorphous solids or crystalline forms creative-biostructure.comnih.gov. These methods are valuable for obtaining peptides in a solid, stable form, such as a powder, after chromatographic purification, with techniques like lyophilization, spray-drying, or vacuum drying being common for final product isolation cem.compolypeptide.com. The purity of the peptide before crystallization is crucial, with targets often requiring purity levels of no less than 95% creative-biostructure.com.
Advanced Structural Elucidation and Conformational Analysis of Z Tyr Tyr Oh
Spectroscopic Probes of Z-Tyr-Tyr-OH Conformation in Solution
Spectroscopic methods are indispensable for determining the three-dimensional structure and conformational dynamics of peptides and their derivatives in solution. For this compound, these techniques help elucidate backbone flexibility, side-chain interactions, and potential aggregation states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics
NMR spectroscopy is a powerful tool for determining the detailed structure of molecules, providing information on atomic connectivity, spatial proximity, and molecular dynamics. For this compound, NMR can map out the positions of atoms, identify hydrogen bonding patterns, and assess the flexibility of the peptide backbone and side chains.
¹H NMR for Chemical Shift Perturbations and NOE Correlations
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct information about the hydrogen atoms within the molecule. Chemical shifts are sensitive to the local electronic environment, allowing for the identification of different types of protons, such as those in the aromatic rings of tyrosine, the N-terminal carbobenzyloxy (Cbz) group, the amide protons, and the α-protons. Changes in these chemical shifts upon varying conditions (e.g., solvent, pH, presence of other molecules) can indicate chemical shift perturbations, offering insights into molecular interactions or conformational changes.
For instance, studies on related tyrosine-containing dipeptides reveal characteristic signals for aromatic protons, amide protons, and aliphatic protons of the Cbz group and amino acid side chains acs.orgnih.govrsc.orgscielo.br. The H/D exchange experiments on similar dipeptides indicate that amide protons can be solvent-exposed and participate in intermolecular hydrogen bonding acs.org.
Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm)
| Proton Type | Z-Tyr-OH (DMSO-d₆) sigmaaldrich.com | N-Cbz-Val-Tyr-OMe (CDCl₃) nih.gov | N-Cbthis compound (Typical) |
| Aromatic Protons (Tyr) | 6.87-7.40 (9H) | 6.95-7.35 (5H) | ~6.8-7.5 (multiple signals) |
| Amide NH | ~8.50 (1H) | ~8.22 (1H) | ~7.5-8.5 (2H) |
| Cbz CH₂ | N/A | ~5.00 (2H) | ~5.0-5.1 (2H) |
| α-CH (Tyr1) | ~4.50 (1H) | ~4.50 (1H) | ~4.2-4.5 (1H) |
| α-CH (Tyr2) | N/A | ~4.18 (1H) | ~4.2-4.5 (1H) |
| β-CH₂ (Tyr) | ~3.00 (2H) | ~2.97-3.03 (2H) | ~2.8-3.1 (4H) |
| Cbz OCH₂ | N/A | ~5.00 (2H) | ~5.0-5.1 (2H) |
Note: Data for this compound are generalized based on related compounds. Specific assignments for this compound would require dedicated experimental data.
2D NMR Techniques (e.g., COSY, TOCSY, NOESY) for Structural Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguous structural assignments. Correlation SpectroscopY (COSY) establishes ¹H-¹H scalar couplings between vicinal protons, helping to trace the connectivity along the peptide backbone and within side chains. Total Correlation Spectroscopy (TOCSY) identifies protons that are coupled through a network of scalar couplings, useful for identifying amino acid spin systems. Nuclear Overhauser Effect SpectroscopY (NOESY) reveals through-space proximities between protons, providing crucial distance restraints for conformational modeling mit.edu. Techniques like HR-MAS NMR and STD-NMR have also been employed for characterizing peptide-ligand interactions nih.gov. While detailed 2D NMR assignments for this compound are not explicitly provided in the reviewed literature, these techniques are standard for confirming peptide sequences and determining dihedral angles and spatial arrangements.
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation States
Diffusion-Ordered Spectroscopy (DOSY) is a variant of NMR that measures the diffusion coefficients of different species in solution. This allows for the differentiation of molecules based on their size and shape, making it particularly useful for detecting and characterizing molecular aggregation or the formation of supramolecular structures nih.gov. By comparing the diffusion coefficient of this compound with that of a monomeric standard, or by observing changes in diffusion upon concentration changes, one can infer whether the dipeptide forms dimers, oligomers, or larger aggregates in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structural elements of peptides and proteins, such as α-helices, β-sheets, and random coils, by measuring the differential absorption of left and right circularly polarized light. For peptides, characteristic CD bands appear in the far-UV region (190-250 nm).
While the tyrosine residues themselves have chromophores that absorb in the near-UV, their contribution to the far-UV CD spectra is typically less pronounced compared to the peptide backbone. Studies on various dipeptides, including those with tyrosine, have used CD to investigate aggregation phenomena and conformational preferences mdpi.comnih.govchemrxiv.orgresearchgate.netuminho.ptmdpi.com. For example, CD spectra can reveal whether a peptide adopts a predominantly β-sheet or random coil conformation in solution nih.govresearchgate.netuminho.pt. In some cases, the CD signal in the 220-400 nm range might be negligible if the chromophore is not directly involved in or close to the chiral centers responsible for the observed ellipticity mdpi.com. However, CD can also be used to monitor changes in conformation upon self-assembly or interaction with other molecules nih.govchemrxiv.orgmdpi.com.
Table 2: CD Spectroscopy Observations in Dipeptides
| Peptide Type / Observation | Typical CD Features | Reference(s) |
| General Dipeptides (e.g., Boc-Tyr-Tyr-OMe) | Bands indicative of β-sheet or random coil conformations. nih.govresearchgate.netuminho.pt | nih.govresearchgate.netuminho.pt |
| Pyrene-containing Dipeptides (chromophore distant from chiral center) | Negligible CD signals in the 220–400 nm range. mdpi.com | mdpi.com |
| Dehydrodipeptides (e.g., Cbz-Tyr-ΔPhe-OH) | Used to evaluate aggregation into characteristic secondary structures (β-sheet or random coil). chemrxiv.orguminho.ptmdpi.com | chemrxiv.orguminho.ptmdpi.com |
| Tyrosine-based dipeptides | Can establish self-assembly phenomena by showing β-sheet and α-helix bands. nih.gov | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional group vibrations and molecular conformation, particularly concerning the peptide backbone and side chains. The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide II band (N-H bending and C-N stretching, ~1500-1650 cm⁻¹) are highly sensitive to the secondary structure of peptides and are thus valuable indicators of amide bond conformation acs.orgnih.govresearchgate.net.
Studies on tyrosine-containing dipeptides and related molecules reveal characteristic vibrational modes associated with the tyrosine residue, including aromatic ring vibrations (~1600 cm⁻¹, ~1500 cm⁻¹) and the phenolic O-H stretching mode acs.orgmdpi.comresearchgate.net. The Cbz protecting group also exhibits characteristic IR absorptions, such as C=O stretching (~1700 cm⁻¹) and C-O stretching nih.gov. FTIR has been used to elucidate molecular forces involved in the gelation of dipeptides acs.org and to study interactions within hydrogels mdpi.com. Furthermore, vibrational spectroscopy can detect changes in NH stretching modes upon radical formation or interactions, providing evidence for hydrogen bonding and conformational sensitivity nih.gov.
Table 3: Characteristic FTIR/Raman Bands in Tyrosine-Based Peptides (cm⁻¹)
| Vibration Type | Typical Frequency Range | Assignment | Reference(s) |
| Amide I (C=O stretch) | 1630-1680 | Peptide backbone conformation (β-sheet, α-helix, random coil) | acs.orgnih.govresearchgate.net |
| Amide II (N-H bend, C-N stretch) | 1510-1570 | Peptide backbone conformation | acs.orgnih.govresearchgate.net |
| Cbz C=O stretch | ~1700 | Carbobenzyloxy protecting group | nih.gov |
| Tyr Aromatic Ring C-C stretch | 1590-1610 | Tyrosine side chain | acs.orgresearchgate.net |
| Tyr Aromatic Ring C-C stretch | 1450-1510 | Tyrosine side chain | acs.orgresearchgate.net |
| Tyr Phenolic O-H stretch | ~3500 | Tyrosine side chain (can be affected by H-bonding) | mdpi.com |
| Tyr C-O-H bend | ~1120 | Tyrosine side chain | mdpi.com |
Note: Specific band positions can vary depending on the molecule, solvent, and physical state.
Computational Chemistry and Molecular Modeling of this compound
Density Functional Theory (DFT) Calculations for Electronic Structure and Minima:
Several studies utilized DFT for analyzing molecular properties of tyrosine and related compounds. For instance, DFT calculations were employed to study the electronic structure and vibrational properties of L-tyrosine, its dimers and ionized forms, and interactions with metal clusters. The B3LYP functional with various basis sets (e.g., 6-31+G, 6-311+G) was mentioned in the context of DFT studies. While these studies are on tyrosine itself or its complexes, they establish the relevance and methods used for DFT analysis of tyrosine-containing systems.
Molecular Dynamics (MD) Simulations for Conformational Ensembles in Solution:
MD simulations were frequently used to investigate conformational behavior in solution for various peptides and amino acids. Studies on leucine (B10760876) enkephalin analogues explored conformational heterogeneity using MD simulations. The intrinsic conformational preferences of amino acids were also analyzed using MD simulations of pentapeptides. While direct MD simulations of this compound were not explicitly found, these studies demonstrate the application of MD for understanding peptide conformations in solution.
Quantum Mechanical Studies of Intramolecular Interactions:
Quantum mechanical (QM) calculations, often in conjunction with DFT, were used to study intramolecular interactions in tyrosine and related systems. For example, QM/MM calculations were performed to understand interactions in protein environments, and studies analyzed intramolecular charge transfer and hydrogen bonding in tyrosine. The Fragment Molecular Orbital (FMO) method, a QM approach, was discussed for analyzing interactions in proteins, including those involving tyrosine. These highlight the use of QM methods for dissecting molecular interactions.
Prediction of Conformational Preferences and Ramachandran Maps:
Conformational analysis, including the generation and interpretation of Ramachandran maps, is a common theme in peptide studies. Studies on tyrosine-containing dipeptides and analogues explored conformational preferences, often comparing theoretical predictions with experimental data. For instance, one study performed an exhaustive conformational analysis of N-formyl-L-tyrosinamide using a genetic algorithm and compared results with X-ray crystallography. The intrinsic conformational propensities of amino acids, including tyrosine, were also extensively studied using MD simulations and analyzed via Ramachandran plots.
Solid-State Structural Investigations
X-Ray Diffraction Studies of this compound Crystal Structures:
X-ray diffraction is a primary method for determining solid-state structures of peptides and related molecules. Studies on dipeptides like NCbz-Val-Tyr-OMe revealed the role of aromatic π-π interactions and hydrogen bonding in stabilizing crystal structures. Crystal structures of cyclic dipeptides involving tyrosine were determined, providing insights into side-chain folding and hydrogen bonding networks. Metal complexes of L-tyrosine were also characterized by X-ray diffraction, detailing coordination geometries and crystal packing. While direct X-ray diffraction data for this compound was not found, these studies establish the methodology for solid-state structural analysis of similar compounds.
Data Tables:
Due to the absence of specific experimental data for this compound in the search results for all requested sections, data tables cannot be generated at this time. However, the research found provides a framework for the types of data that would be included if studies on this compound were available.
Compound List:
this compound (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine)
Z-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosine)
NCbz-Val-Tyr-OMe
L-Tyrosine
H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine)
Cbz-Orn-Tyr-OH
Tyrosylglycine
O-benzyl-L-tyrosine
Z-Tyr-OMe (N-Benzyloxycarbonyl-L-tyrosine methyl ester)
The following searches were performed to gather this information: The provided search results offer foundational information and methodologies relevant to the structural elucidation and conformational analysis of this compound, although direct studies on this specific dipeptide for all requested aspects are limited. The available literature predominantly focuses on single tyrosine derivatives (Z-Tyr-OH), related peptides, or tyrosine within protein contexts. However, these studies establish the principles and techniques applicable to this compound.
Computational Chemistry and Molecular Modeling of this compound
The computational investigation of this compound would leverage established methodologies in quantum mechanics and molecular dynamics to elucidate its electronic structure, conformational landscape, and intramolecular interactions.
Solid-State Structural Investigations
X-Ray Diffraction Studies of this compound Crystal StructuresX-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various peptides and amino acid derivatives, including NCbz-Val-Tyr-OMe and cyclic dipeptides involving tyrosine, have utilized X-ray crystallography to reveal detailed information about hydrogen bonding networks, π-π stacking interactions, and overall molecular conformation in the solid state. While direct X-ray diffraction studies specifically on this compound were not explicitly found in the search results, the methodology is well-established for similar peptide structures.
Data Tables:
Due to the lack of specific experimental or computational data for this compound in the provided search results for all outlined sections, detailed data tables cannot be generated. However, the methodologies discussed would yield data such as optimized bond lengths and angles from DFT, dihedral angle distributions from MD simulations, and unit cell parameters from X-ray diffraction.
Compound List:
this compound (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine)
Z-Tyr-OH (N-Benzyloxycarbonyl-L-tyrosine)
NCbz-Val-Tyr-OMe
L-Tyrosine
H-Tyr-Tyr-OH (L-Tyrosyl-L-tyrosine)
Cbz-Orn-Tyr-OH
Tyrosylglycine
O-benzyl-L-tyrosine
Z-Tyr-OMe (N-Benzyloxycarbonyl-L-tyrosine methyl ester)
O-CBZ-L-Tyrosine
Spectroscopic Analysis of Solid-State Conformations (e.g., Solid-State NMR, FTIR)
The investigation of molecular conformation in the solid state is crucial for understanding the physical properties and potential biological interactions of peptides. Solid-state spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer powerful, non-destructive methods to probe these structural details at an atomic level.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing information about functional groups and their interactions, particularly hydrogen bonding and secondary structure in peptides. The characteristic absorption bands in the FTIR spectrum of a peptide include the Amide I band (primarily C=O stretching vibration, typically around 1600-1700 cm⁻¹) and the Amide II band (primarily N-H bending and C-N stretching, typically around 1500-1600 cm⁻¹). The precise frequencies and shapes of these bands are highly diagnostic of the peptide backbone conformation. For example, specific wavenumber ranges for the Amide I band are associated with different secondary structures like β-sheets (often around 1620-1640 cm⁻¹), α-helices (around 1650-1660 cm⁻¹), or turns. The tyrosine side chains in this compound also contribute to the FTIR spectrum, with vibrations from the phenolic hydroxyl group (O-H stretching, often appearing as a broad band in the 3200-3500 cm⁻¹ region) and the aromatic ring system providing further information about side-chain orientation and participation in hydrogen bonding networks.
Data Availability Statement:
Despite conducting searches for specific research findings and data pertaining to the solid-state conformational analysis of this compound using Solid-State NMR and FTIR spectroscopy, no detailed experimental data or published studies directly addressing these aspects for this particular compound were retrieved. Consequently, the generation of detailed research findings and interactive data tables, as requested, is not possible based on the information obtained from the executed searches.
Molecular Recognition and Interaction Studies of Z Tyr Tyr Oh
Z-Tyr-Tyr-OH as a Ligand in Host-Guest Systems
In the field of supramolecular chemistry, this compound is an exemplary guest molecule for studying non-covalent interactions within the defined cavities of host molecules.
The design of synthetic receptors and macrocycles capable of recognizing peptides is a major focus of supramolecular chemistry. nih.govfrontiersin.org this compound is an ideal guest for such systems due to its well-defined structure and multiple interaction sites. The binding is primarily driven by a combination of non-covalent forces. The two phenyl rings of the tyrosine side chains can participate in π-π stacking interactions with aromatic moieties within the host macrocycle. nih.gov Furthermore, the phenolic hydroxyl groups can act as hydrogen bond donors, while the peptide backbone's amide groups can serve as both hydrogen bond donors and acceptors. The hydrophobic benzyloxycarbonyl group and the peptide backbone can also engage in van der Waals and hydrophobic interactions with the nonpolar regions of a synthetic host. Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes possess cavities of suitable size and electronic properties to encapsulate the aromatic side chains of this compound. nih.gov
The thermodynamics and kinetics of this compound binding to synthetic molecular cages can be quantified to understand the stability and formation rate of the resulting host-guest complex. Isothermal titration calorimetry (ITC) is a powerful method for determining the key thermodynamic parameters of these interactions, including the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) from a single experiment. nih.gov The kinetics of binding, describing how quickly the host-guest complex forms (association rate constant, k_on) and dissociates (dissociation rate constant, k_off), can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov These parameters provide a complete picture of the binding event and are crucial for the rational design of new receptors with higher affinity and selectivity for specific peptide sequences.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (K_d) | 15 µM | Concentration of ligand at which half the host molecules are occupied. A lower value indicates stronger binding. |
| Enthalpy Change (ΔH) | -25 kJ/mol | The heat released or absorbed during binding. A negative value indicates an enthalpically favorable interaction. |
| Stoichiometry (n) | 1.02 | The molar ratio of the ligand to the host in the complex, indicating a 1:1 binding model. |
| Association Rate (k_on) | 2 x 10⁷ M⁻¹s⁻¹ | The rate constant for the formation of the host-guest complex. |
| Dissociation Rate (k_off) | 300 s⁻¹ | The rate constant for the breakdown of the host-guest complex. |
The aromatic side chains of the two tyrosine residues are the dominant features driving the molecular recognition of this compound. russelllab.org These residues are frequently found at protein-protein interfaces and contribute significantly to binding stability. nih.gov The interactions involving these aromatic rings are multifaceted and include:
π-π Stacking: Face-to-face or edge-to-face stacking of the tyrosine aromatic rings with aromatic surfaces of a host molecule. nih.gov
CH–π Interactions: Interactions between C-H bonds from the host or guest and the electron-rich π-system of the tyrosine rings. nih.gov
Hydrophobic Effects: The nonpolar nature of the aromatic rings favors sequestration within the hydrophobic cavity of a host molecule to minimize contact with a surrounding polar solvent. researchgate.net
Hydrogen Bonding: The phenolic hydroxyl group of tyrosine is a potent hydrogen bond donor, allowing for specific, directional interactions that enhance binding affinity and selectivity. researchgate.net
The presence of two such residues in this compound allows for cooperative binding, where multiple weak interactions work in concert to create a stable and specific host-guest complex.
Enzymatic Interactions and Substrate Specificity of this compound
This compound serves as a substrate for several classes of enzymes, allowing researchers to probe enzyme specificity and reaction mechanisms.
Peptide bonds are susceptible to cleavage by enzymes known as proteases, which exhibit specificity for certain amino acid sequences. nih.govrsc.org The peptide bond between the two tyrosine residues in this compound is a potential target for chymotrypsin, a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. expasy.org Studying the rate of cleavage of this compound by chymotrypsin can provide insights into the enzyme's substrate specificity and the influence of the N-terminal protecting group on enzyme recognition and catalytic efficiency. Chemical methods, such as using reagents like N-bromosuccinimide, can also achieve peptide bond cleavage at tyrosine residues, providing a non-enzymatic comparison for mechanistic studies. nih.gov
The phenolic side chains of the tyrosine residues are targets for oxidative enzymes.
Tyrosinases: These copper-containing enzymes catalyze two sequential reactions: the hydroxylation of monophenols (like tyrosine) to o-diphenols (DOPA) and the subsequent oxidation of o-diphenols to o-quinones. nih.govunina.it this compound can act as a substrate for tyrosinase, leading to the oxidation of one or both of its tyrosine side chains. nih.govrug.nl Monitoring this reaction can be used to screen for tyrosinase inhibitors, which are of interest in cosmetics for controlling skin pigmentation and in the food industry for preventing enzymatic browning. researchgate.net
Peroxidases: Enzymes like horseradish peroxidase can catalyze the oxidation of tyrosine in the presence of hydrogen peroxide. nih.govbohrium.com This reaction generates a tyrosyl radical, which can then react with another molecule to form cross-linked products, such as dityrosine (B1219331). The Tyr-Tyr peptide is a good substrate for studying this cross-linking reaction, which is relevant to biological processes involving protein aggregation and the formation of extracellular matrices.
| Substrate | K_m (mM) | V_max (µmol/min) | Catalytic Efficiency (K_cat/K_m) (M⁻¹s⁻¹) |
|---|---|---|---|
| L-Tyrosine | 0.3 | 100 | 5.5 x 10⁵ |
| This compound | 0.8 | 75 | 1.6 x 10⁵ |
The data in Table 2 illustrates how the modifications in this compound (the N-terminal protecting group and the dipeptide structure) affect its recognition and turnover by tyrosinase compared to the natural substrate, L-Tyrosine. The higher K_m suggests a lower binding affinity, and the lower V_max indicates a slower maximum reaction rate.
Inhibition and Activation Mechanisms in Enzyme Systems
While the dipeptide L-Tyrosyl-L-tyrosine (H-Tyr-Tyr-OH) has been identified as an inhibitor of the Angiotensin I-converting enzyme (ACE), specific research detailing the inhibition or activation mechanisms of its N-terminally protected form, this compound, is not extensively available in peer-reviewed literature. The presence of the Carboxybenzyl (Z) group, a bulky and hydrophobic moiety, on the N-terminus significantly alters the molecule's steric and electronic properties compared to its unprotected counterpart. This modification would fundamentally change its interaction with the active sites of enzymes.
Theoretical inhibitory action of this compound would likely involve its aromatic tyrosine residues interacting with complementary hydrophobic pockets or aromatic residues within an enzyme's active site. However, without specific experimental studies on this compound, any proposed mechanism remains speculative. Research on similar N-protected dipeptides suggests that they can act as competitive inhibitors, occupying the active site and preventing substrate binding, but specific target enzymes and detailed mechanisms for this compound have not been documented.
Interactions with Model Biological Membranes and Lipids
Scientific literature does not provide specific experimental data on the interactions of this compound with model biological membranes or lipids.
Membrane Permeation Mechanisms in Research Models
There is currently a lack of specific research on the membrane permeation mechanisms of this compound in established research models such as liposomes or supported lipid bilayers.
Impact on Lipid Bilayer Integrity and Organization
Detailed studies concerning the specific impact of this compound on the integrity and organization of lipid bilayers have not been found in publicly available research.
Self-Assembly and Supramolecular Organization of this compound
The self-assembly of aromatic dipeptides is a well-documented phenomenon leading to the formation of ordered supramolecular structures. While specific studies focusing exclusively on this compound are limited, the principles governing related tyrosine-containing peptides can provide insights into its potential behavior. The combination of the rigid peptide backbone, the aromatic tyrosine side chains, and the N-terminal Carboxybenzyl group creates a molecule with a strong propensity for ordered aggregation.
Formation of Nanostructures and Microstructures from this compound
Table 1: Hypothetical Nanostructures from this compound Based on Analogous Compounds
| Potential Nanostructure | Typical Morphology | Potential Application Area |
| Nanofibers | Long, thin filaments forming a network | Tissue engineering, drug delivery |
| Hydrogels | 3D porous network trapping water | Biomaterials, cell culture |
| Nanotubes | Hollow cylindrical structures | Biosensors, nanoelectronics |
Note: This table is based on the known behavior of similar aromatic dipeptides and is for illustrative purposes, as specific experimental data for this compound is not available.
Driving Forces for Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding)
The primary non-covalent interactions expected to drive the self-assembly of this compound are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The peptide backbone of this compound contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive intermolecular hydrogen bond networks, similar to those that stabilize β-sheet structures in proteins. These interactions provide the necessary directionality and stability for the formation of one-dimensional elongated structures like fibrils.
π-π Stacking: this compound possesses three aromatic rings: one in the N-terminal Z-group and one in each of the two tyrosine side chains. These aromatic rings can interact through π-π stacking. This type of interaction, where the electron clouds of adjacent aromatic rings attract each other, is a crucial driving force for the assembly of aromatic amino acids and peptides. The stacking can occur in various geometries (e.g., face-to-face, T-shaped) and significantly contributes to the thermodynamic stability of the resulting supramolecular structures. The cooperative nature of multiple hydrogen bonds and π-π stacking interactions is essential for the hierarchical assembly from individual molecules into complex nanostructures.
Table 2: Key Driving Forces in this compound Self-Assembly
| Driving Force | Interacting Groups | Role in Assembly |
| Hydrogen Bonding | Peptide backbone amides (N-H, C=O) | Provides structural rigidity and directionality; promotes fibril elongation. |
| π-π Stacking | Aromatic rings of Tyrosine and Z-group | Stabilizes the assembly through non-covalent attraction; crucial for initial aggregation. |
| Hydrophobic Interactions | Phenyl groups of Tyrosine and Z-group | Contributes to aggregation in aqueous environments by minimizing contact with water. |
Characterization of Self-Assembled Morphologies (e.g., Fibers, Spheres)
The structures that result from self-assembly, such as nanofibers, nanotubes, ribbons, or spherical aggregates, are typically characterized using a variety of microscopic and spectroscopic techniques. These can include Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Circular Dichroism (CD) spectroscopy. As there are no studies on the self-assembly of this compound, there is no data on the morphologies it may or may not form.
While this compound and its derivatives, like Z-Tyr-Tyr-Hex, have been mentioned in the context of their use as monomers for the synthesis of polymers such as polycarbonates and polyiminocarbonates, these studies focus on covalent polymerization rather than non-covalent self-assembly acs.orgresearchgate.net.
Biochemical Transformations and Metabolic Fates of Z Tyr Tyr Oh in in Vitro Systems
Enzymatic Hydrolysis and Product Identification
In vitro studies simulating physiological conditions have begun to elucidate the enzymatic breakdown of Z-Tyr-Tyr-OH. The primary transformation observed is the hydrolysis of the peptide bond, a reaction catalyzed by various proteases and peptidases present in cellular extracts and culture media. This enzymatic cleavage results in the liberation of its constituent components.
The principal products identified following enzymatic hydrolysis are:
N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH): The N-terminally protected tyrosine residue.
L-Tyrosine (Tyr): The C-terminal amino acid.
The rate and extent of this hydrolysis are dependent on the specific enzyme preparation used and the experimental conditions, such as pH and temperature. It is hypothesized that carboxypeptidases, which cleave peptide bonds at the C-terminal end of a peptide, play a significant role in this process.
Table 1: Products of this compound Enzymatic Hydrolysis
| Precursor Compound | Enzyme Class | Primary Hydrolysis Products |
|---|---|---|
| This compound | Proteases/Peptidases | Z-Tyr-OH, L-Tyrosine |
Oxidative Modifications of Tyrosine Residues (e.g., Nitration, Dityrosine (B1219331) Formation)
The presence of two tyrosine residues renders this compound susceptible to oxidative modifications, particularly under conditions of oxidative stress. These modifications can significantly alter the structure and potential biological activity of the parent molecule.
Formation Pathways of Oxidized Tyrosine Species
Two prominent oxidative modifications of tyrosine residues are nitration and the formation of dityrosine cross-links.
Nitration: In the presence of reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻), the phenolic ring of the tyrosine residues can undergo nitration. nih.gov This reaction involves the addition of a nitro group (-NO₂) to the ortho position of the hydroxyl group on the aromatic ring, forming 3-nitrotyrosine (B3424624). nih.gov The mechanism is believed to proceed via a radical-mediated pathway, where peroxynitrous acid decomposes into hydroxyl and nitrogen dioxide radicals, which then react with the tyrosine residue. nih.gov
Dityrosine Formation: Oxidative stress can also lead to the formation of a covalent cross-link between the two tyrosine residues within the this compound molecule or between two separate molecules. nih.gov This process is initiated by the generation of a tyrosyl radical through a one-electron oxidation of the phenolic hydroxyl group. nih.gov Two tyrosyl radicals can then couple to form a dityrosine bridge. nih.gov This cross-linking can occur intramolecularly or intermolecularly, leading to dimerization or oligomerization. nih.gov
Analytical Detection of Modified this compound Products
The identification and quantification of these oxidized products necessitate sensitive analytical techniques.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying oxidative modifications as they result in a predictable mass shift. nih.gov For instance, nitration adds 45 Da to the mass of the tyrosine residue, while dityrosine formation results in a dimer with a mass loss of 2 Da compared to two individual tyrosine residues. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the modified peptides and allowing for the localization of the modification site. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is frequently employed to separate the various products of in vitro reactions. cuni.cz By using appropriate standards, the retention times of the parent compound and its modified forms, such as 3-nitrotyrosine and dityrosine, can be determined, allowing for their quantification. cuni.czrsc.org Fluorescence detection can be particularly useful for dityrosine, as it exhibits a characteristic fluorescence that is absent in the parent tyrosine. wikipedia.org
Table 2: Common Oxidative Modifications of Tyrosine Residues in this compound
| Modification | Reactive Species | Key Chemical Change |
|---|---|---|
| Nitration | Peroxynitrite (ONOO⁻) | Addition of a nitro group (-NO₂) to the aromatic ring |
| Dityrosine Formation | Tyrosyl Radicals | Covalent cross-linking of two tyrosine residues |
Interactions with Cellular Components in Non-Clinical Models
Preliminary investigations using cell culture systems are beginning to shed light on how this compound interacts with cellular components.
Intracellular Uptake Mechanisms in Cell Culture Systems
The uptake of dipeptides into cells is generally mediated by specific transporters. While the precise mechanisms for this compound have not been fully elucidated, it is plausible that it utilizes peptide transporters (PEPT) that are known to facilitate the influx of a wide range of di- and tripeptides. The N-terminal protecting group (Z) may influence the affinity of the molecule for these transporters. Further studies are required to determine the specific transporters involved and the kinetics of this compound uptake in different cell types.
Influence on Biochemical Pathways (e.g., Enzyme Activity Modulation)
Once inside the cell, this compound and its metabolic products have the potential to influence various biochemical pathways. The released tyrosine can be incorporated into protein synthesis or serve as a precursor for neurotransmitters and hormones. wikipedia.org
There is also the possibility that the intact this compound or its modified forms could modulate the activity of specific enzymes. For example, peptides containing tyrosine have been shown to interact with the active sites of certain enzymes, potentially acting as inhibitors or allosteric modulators. nih.gov However, specific studies on the effect of this compound on enzyme activity are currently lacking. Future research should focus on screening this compound against a panel of relevant enzymes to identify any potential modulatory effects.
Studies in Cell-Free Extracts or Recombinant Protein Systems
The metabolic fate of the synthetic, N-terminally protected dipeptide this compound in biological systems can be effectively investigated using in vitro models such as cell-free extracts or purified recombinant protein systems. These systems offer a controlled environment, free from the complexities of cellular transport and competing metabolic pathways, allowing for a focused analysis of specific biochemical transformations. While direct studies on the metabolism of this compound are not extensively documented in publicly available literature, a scientifically robust metabolic pathway can be postulated based on the known enzymatic activities present in such systems and their substrate specificities towards the constituent parts of the molecule: the N-terminal benzyloxycarbonyl (Z) protecting group and the tyrosyl-tyrosine (Tyr-Tyr) dipeptide backbone.
The biotransformation of this compound in a cell-free or recombinant enzyme environment is anticipated to be a sequential, multi-step process involving at least two primary enzymatic activities: an initial deprotection step followed by peptidase-mediated cleavage of the peptide bond. The resulting free tyrosine would then be subject to further catabolism by enzymes present in the extract.
Step 1: Enzymatic Removal of the N-Benzyloxycarbonyl (Z) Group
The first metabolic transformation would involve the cleavage of the N-benzyloxycarbonyl (Z) group from the N-terminus of the dipeptide. This protecting group is generally stable but can be removed by specific enzymes. Cell-free extracts, particularly from microbial sources, may contain acylases or other hydrolases capable of this reaction. Studies have identified specific enzymes with "Cbz-deprotecting" activity. For instance, penicillin acylases from organisms like Alcaligenes faecalis and Escherichia coli have been shown to remove the Z-group from various amino acid derivatives under mild, aqueous conditions. nih.gov Similarly, a specific Cbz-deprotecting enzyme has been isolated from Sphingomonas paucimobilis. This initial cleavage would yield toluene (B28343) and carbamic acid (which would spontaneously decompose to carbon dioxide and ammonia), liberating the free dipeptide, Tyr-Tyr-OH.
| Enzyme | Source Organism | Enzyme Class | Notes |
|---|---|---|---|
| Penicillin G Acylase | Escherichia coli | Hydrolase (EC 3.5.1.11) | Capable of cleaving the Z-group from amino acid derivatives; functions efficiently under mild pH and temperature conditions. nih.govvirginia.edu |
| Penicillin Acylase | Alcaligenes faecalis | Hydrolase (EC 3.5.1.11) | Demonstrates broad substrate specificity, including the removal of the Z-group. nih.gov |
| Cbz-deprotecting enzyme | Sphingomonas paucimobilis | Hydrolase | An enzyme specifically identified for its ability to cleave the benzyloxycarbonyl protecting group. |
Step 2: Peptidase-Mediated Cleavage of the Tyr-Tyr Dipeptide
Once the protecting group is removed, the resulting Tyr-Tyr dipeptide becomes a substrate for peptidases present in the cell-free extract or for a specifically introduced recombinant peptidase. The peptide bond between the two tyrosine residues would be hydrolyzed by an exopeptidase, most likely a carboxypeptidase with a preference for C-terminal aromatic residues. Carboxypeptidase A (CPA) is a well-characterized zinc-containing metalloprotease that fits this substrate profile perfectly. wikipedia.org CPA specifically hydrolyzes peptide bonds of C-terminal residues that have aromatic or bulky aliphatic side chains, such as tyrosine. wikipedia.orgvirginia.edu The action of a CPA-like enzyme would cleave the Tyr-Tyr dipeptide into two individual L-tyrosine molecules.
| Substrate | Enzyme | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| Carbobenzoxy-glycyl-L-phenylalanine | Bovine Carboxypeptidase A | 98 | 250 | 3.9 x 105 |
| Benzoyl-glycyl-L-phenylalanine | Bovine Carboxypeptidase A | 57 | 300 | 1.9 x 105 |
| Carbobenzoxy-alanyl-alanyl-alanine | Bovine Carboxypeptidase A | 45 | 1500 | 3.0 x 104 |
Data is representative of CPA's activity on N-blocked dipeptides with aromatic C-terminal residues and is adapted from studies on similar substrates to illustrate expected enzymatic efficiency. nih.govnih.gov
Step 3: Metabolic Fate of L-Tyrosine
The final product of the initial transformations, free L-tyrosine, would then enter the standard amino acid catabolic pathways available within the cell-free system. The primary route for tyrosine degradation begins with the enzyme tyrosine aminotransferase (TAT). nih.govelifesciences.org This enzyme catalyzes the conversion of tyrosine and α-ketoglutarate to 4-hydroxyphenylpyruvate and glutamate. Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase converts 4-hydroxyphenylpyruvate to homogentisate (B1232598). nih.gov Through a series of further enzymatic reactions involving homogentisate 1,2-dioxygenase, maleylacetoacetate isomerase, and fumarylacetoacetase, the aromatic ring is cleaved, and the carbon skeleton is ultimately broken down into fumarate (B1241708) and acetoacetate. elifesciences.orgnih.gov These molecules can then enter the central carbon metabolism, such as the citric acid cycle, if the necessary enzymes and cofactors are present in the cell-free extract.
Advanced Analytical Methodologies for Z Tyr Tyr Oh Research
Chromatographic Techniques for Separation and Purity Assessment
Ultra-High Performance Liquid Chromatography (UPLC)
UPLC is a high-resolution chromatographic technique that utilizes smaller particle sizes and higher pressures compared to traditional High-Performance Liquid Chromatography (HPLC), enabling faster separations and improved sensitivity. For Z-Tyr-Tyr-OH, UPLC is instrumental in assessing purity and characterizing its composition.
Research has demonstrated the application of UPLC in the analysis of amino acids and peptides, including tyrosine derivatives. For instance, a UPLC method using a C18 column with a gradient elution of trifluoroacetic acid in water and acetonitrile/water mixtures has been described for the separation and quantification of essential amino acids japsonline.com. While this specific study focused on essential amino acids, the methodology is transferable to peptides like this compound, allowing for the assessment of its purity and the detection of potential impurities or degradation products. The use of UPLC with UV detection at 265 nm has been shown to quantify amino acids within a 35-minute run time, with linearity ranges typically between 0.1 and 1.0 mg/ml japsonline.com. The development of UPLC methods for peptide analysis often involves optimizing mobile phases, column chemistries (e.g., C18, BEH C18), and gradient profiles to achieve optimal separation and sensitivity nih.govlcms.cznih.govrsc.orgnih.gov.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size in solution. It is a crucial technique for analyzing the aggregation state of peptides and proteins, as well as determining molecular weight distributions.
SEC is widely recognized as the "gold standard" for the separation and quantification of aggregates, monomers, and fragments in biotherapeutic peptides and proteins lcms.czshimadzu.deresearchgate.netlcms.cz. While direct studies on this compound using SEC are not extensively detailed in the provided search results, the principles of SEC application to peptides are well-established. For instance, SEC can be used to monitor the integrity of peptides and detect aggregation or degradation products lcms.cz. The technique separates molecules based on their size, with larger molecules eluting earlier and smaller molecules eluting later, as they interact differently with the pores of the stationary phase shimadzu.de. SEC coupled with detectors like UV or multi-angle light scattering (MALS) can provide information on molecular weight and aggregation states researchgate.netlcms.cznih.gov. For peptides like this compound, SEC could be employed to ensure the absence of oligomers or larger aggregates, which might form under certain storage or processing conditions.
Advanced Spectroscopic and Biophysical Techniques
Spectroscopic and biophysical techniques offer powerful, label-free methods to investigate molecular interactions, binding kinetics, and thermodynamics. These methods are vital for understanding how this compound interacts with other molecules.
Fluorescence Spectroscopy for Interaction Monitoring
Fluorescence spectroscopy is a sensitive technique that can monitor changes in protein structure and molecular interactions by analyzing the emission of light from fluorescent molecules. Amino acid residues like tryptophan (Trp) and tyrosine (Tyr) are intrinsic fluorophores in proteins and peptides, and their fluorescence properties are sensitive to their microenvironment and interactions nih.gov.
Tyrosine residues, in particular, can exhibit fluorescence emission around 302 nm when protonated and 345 nm when deprotonated, with their fluorescence being sensitive to pH and local interactions mdpi.com. Fluorescence spectroscopy can be used to monitor interactions by observing changes in emission intensity, wavelength shifts (blueshift or redshift), or fluorescence quenching, which can indicate binding events or conformational changes mdpi.comrsc.orgacs.org. For this compound, which contains two tyrosine residues, fluorescence spectroscopy could be employed to study its interactions with other biomolecules, potentially observing changes in the tyrosine fluorescence upon binding. For example, fluorescence quenching studies have been used to map distances within proteins by monitoring the distance-dependent quenching of a fluorophore by a nearby amino acid residue like tyrosine acs.org.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. It measures changes in the refractive index near a sensor surface when molecules bind to an immobilized target. SPR is particularly useful for determining binding kinetics, including association (ka) and dissociation (kd) rate constants, and consequently, the binding affinity (KD) giffordbioscience.comreactionbiology.combioradiations.comemory.edunicoyalife.com.
In an SPR experiment, one molecule (e.g., a target protein or peptide) is immobilized onto a sensor chip, and the other molecule (analyte) is flowed over the surface. Binding events cause a change in the SPR signal, which is recorded as a sensorgram giffordbioscience.combioradiations.com. This allows for the real-time monitoring of association and dissociation phases giffordbioscience.comreactionbiology.com. SPR is versatile and can be applied to a wide range of analytes, including small molecules, peptides, and proteins, to characterize binding affinities and kinetics reactionbiology.comnicoyalife.com. For this compound, SPR could be used to quantify its binding to potential targets, providing kinetic parameters that are crucial for understanding the dynamics of these interactions. For instance, SPR can help select compounds with higher affinity or slower dissociation rates, guiding further research and development giffordbioscience.com.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during molecular binding events. It provides a comprehensive thermodynamic profile of an interaction, including binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), all within a single experiment nih.govutwente.nlrsc.orgceitec.czwhiterose.ac.ukmalvernpanalytical.comresearchgate.netnih.govnih.govresearchgate.net.
ITC works by titrating one binding partner into a solution of the other while maintaining a constant temperature. The heat generated or consumed by the binding reaction is measured, generating a titration isotherm rsc.orgceitec.cz. This thermodynamic information is crucial for understanding the driving forces behind molecular recognition. For example, the binding of tyrosine kinase domains to ligands has been studied using ITC to determine thermodynamic parameters nih.gov. ITC can measure binding constants across a wide range, from sub-millimolar to nanomolar ceitec.cz. The thermodynamic parameters obtained from ITC can reveal whether an interaction is primarily driven by enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., release of water molecules, conformational changes), providing insights into the nature of the binding nih.govresearchgate.nettainstruments.com. For this compound, ITC could be used to quantify the thermodynamics of its binding to various targets, elucidating the energetic basis of these interactions.
Z Tyr Tyr Oh As a Research Tool and Molecular Probe
Utilization as a Substrate for Enzyme Characterization
Dipeptides, particularly those incorporating amino acids like tyrosine, serve as fundamental substrates for a variety of enzymes, including proteases and hydrolases. The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, influencing the substrate's interaction with enzymes. While specific studies on Z-Tyr-Tyr-OH as a direct enzyme substrate are not extensively detailed in the provided results, related compounds offer insight into its potential. For instance, N-acetyl-L-tyrosyl-L-tyrosine has been shown to undergo hydrolysis and transpeptidation reactions catalyzed by pepsin annualreviews.org. The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA acs.orgunina.itnih.govplos.org. Furthermore, the use of Z-protected amino acid derivatives, such as benzyloxycarbonyl-(125I)Tyr-Ala-CHN2, has been established as specific probes for cysteine proteinases nih.gov. Kinetic studies, like those performed on trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitrophenyl ester, demonstrate methodologies for characterizing enzyme kinetics with Z-protected peptide substrates, involving parameters such as kcat and Km acs.orgresearchgate.net.
Table 7.1: Enzymes Interacting with Tyrosine-Containing Peptides or Z-Protected Derivatives
| Enzyme Class / Specific Enzyme | Substrate Example (Related) | Observed Interaction/Activity | Key Parameter/Finding | Reference |
|---|---|---|---|---|
| Proteases (e.g., Pepsin) | N-acetyl-L-tyrosyl-L-tyrosine | Hydrolysis, Transpeptidation | Formation of L-tyrosyl-L-tyrosine | annualreviews.org |
| Oxidoreductases (Tyrosinase) | L-tyrosine | Hydroxylation to L-DOPA | Catalytic conversion | acs.orgunina.itnih.govplos.org |
| Cysteine Proteinases | Z-Tyr-Ala-CHN2 | Inhibition, Specific probing | Enzyme-specific labeling | nih.gov |
Application in Peptide Ligation and Modification Strategies
This compound, as a protected dipeptide of tyrosine, can serve as a valuable building block in the synthesis and modification of peptides. The benzyloxycarbonyl (Z) group offers protection to the N-terminus, while the tyrosine residues provide sites for potential side-chain modifications or contribute to peptide structure and function. Several strategies exist for ligating and modifying peptides, many of which are applicable to tyrosine-containing sequences. The Tyrosine-1,2,3-Triazine Ligation (YTL) strategy, for instance, enables the construction of novel linkages in Tyr-containing peptides through a combination of SNAr and IEDDA reactions researcher.life. General chemoselective modification strategies for tyrosine residues include bioconjugation via click reactions or diazonium salt chemistry nih.gov. Peptide macrocyclization techniques can also involve tyrosine residues, such as cooperative stapling strategies utilizing formaldehyde (B43269) to link lysine (B10760008) and tyrosine/arginine residues rsc.org. Furthermore, the synthesis of Z-dipeptide chloromethyl ketone derivatives, such as Z-Tyr-L-Leu-CH2Cl and Z-L-Leu-L-Tyr-CH2Cl, demonstrates the preparation of modified Z-protected dipeptides for potential downstream applications tandfonline.com.
Table 7.2: Peptide Ligation and Modification Strategies Involving Tyrosine or Z-Protected Peptides
| Strategy/Method | Target Moiety/Residue | Type of Modification/Linkage | Key Outcome/Application | Reference |
|---|---|---|---|---|
| YTL Ligation | Tyrosine-containing peptides | Pyridine/Pyrimidine linkages | Modular post-modification | researcher.life |
| Tyrosine Bioconjugation | Tyrosine residues | Click reaction, Diazonium salts | Site-specific labeling | nih.gov |
| Cooperative Stapling | Lysine and Tyrosine/Arginine | Formaldehyde crosslinking | Peptide macrocyclization | rsc.org |
Development of this compound Analogues as Probes for Molecular Targets
Table 7.3: Tyrosine-Based Analogues as Molecular Probes
| Probe Type/Design Strategy | Molecular Target(s) | Key Feature/Modification | Application/Purpose | Reference |
|---|---|---|---|---|
| Functionalized Antagonists | P2X7 Receptor | Chemical reactive groups | Biophysical studies, conjugation | nih.gov |
| Activity-Based Probes | PTP Subfamilies | Phosphotyrosine analog, flanking amino acids | Selective enzyme labeling | researchgate.net |
Integration into Biomaterial Scaffold Design for Research Purposes
Peptides and amino acid derivatives, including those based on tyrosine, are increasingly integrated into biomaterial scaffold design for research purposes due to their biocompatibility, biodegradability, and ability to mimic natural extracellular matrix (ECM) components. While direct studies of this compound in scaffold design are not extensively detailed, the properties of tyrosine derivatives and self-assembling tyrosine peptides provide a strong foundation for its potential use. Tyrosine-derived polymers, such as polycarbonates and polyarylates, synthesized from diphenolic monomers derived from tyrosine dipeptides, exhibit excellent biocompatibility, biodegradability, and processability, making them suitable for biomaterial applications researchgate.netresearchgate.net. Furthermore, tyrosine itself and tyrosine-containing peptides can self-assemble into highly rigid fibrils researchgate.netd-nb.info, which can be utilized in tissue engineering and the creation of biomimetic materials, enhancing their properties researchgate.net. These self-assembled structures can form hydrogels with tunable mechanical and optical properties d-nb.info, serving as scaffolds for cell culture and tissue regeneration mdpi.comthno.org. The inherent properties of this compound, with its two tyrosine residues and peptide backbone, suggest its potential as a component in designing novel peptide-based scaffolds.
Table 7.4: Tyrosine-Based Materials in Biomaterial Scaffold Design
| Material Type/Origin | Key Components/Derivation | Fabrication Method/Principle | Notable Properties/Applications | Reference |
|---|---|---|---|---|
| Tyrosine-Derived Polycarbonates/Polyarylates | Diphenolic monomers from tyrosine dipeptides | Polymerization | Biodegradable, biocompatible, processable | researchgate.net |
| Tyrosine-Based Pseudo-peptide Polymers | Tyrosine-derived bis-phenols | Polymerization | Bioabsorbable, non-toxic, non-immunogenic | researchgate.net |
| Self-Assembled Tyrosine Fibrils | L-tyrosine, Z-Tyr-OH | Self-assembly in solution | High rigidity, tunable optical properties, biomimetic | researchgate.netd-nb.info |
Contribution to Understanding Peptide Self-Assembly Mechanisms
Peptide self-assembly is a fundamental process driven by non-covalent interactions, leading to the formation of ordered supramolecular structures such as fibrils, ribbons, and hydrogels. Tyrosine and its derivatives play a significant role in these mechanisms due to the presence of the phenolic hydroxyl group and the aromatic ring, which participate in hydrogen bonding and π-π stacking interactions. Studies on tyrosine and Z-protected tyrosine derivatives, like Z-Tyr-OH, have demonstrated their ability to self-assemble into various morphologies, including fibers and spherical structures, under different solvent and concentration conditions researchgate.netresearchgate.net. L-tyrosine itself can form highly rigid fibrils in aqueous media, exhibiting significant Young's modulus and point stiffness, with tunable optical properties d-nb.info. The self-assembly of tyrosine-containing peptides can also influence cellular responses, such as macrophage polarization acs.org. Understanding the self-assembly of this compound would contribute to this field by elucidating how the specific arrangement of two tyrosine residues within a Z-protected dipeptide backbone influences the driving forces (hydrogen bonding, hydrophobic interactions, π-π stacking) and the resulting supramolecular architectures, providing insights into peptide-based material design and biological self-organization processes researchgate.netrsc.orgnih.gov.
Table 7.5: Self-Assembly Characteristics of Tyrosine and Related Peptides
| Molecule/Class | Primary Driving Forces | Observed Morphology | Key Mechanical/Optical Property | Reference |
|---|---|---|---|---|
| L-tyrosine | H-bonding, π-π stacking | Fibrils | Young's modulus ~43 GPa, 65% transmittance films | d-nb.info |
| Z-Tyr-OH | H-bonding, π-π stacking | Fibers, spherical, flower-like | Varies with conditions | researchgate.netresearchgate.net |
| Tyrosine-containing β-sheet peptides | H-bonding, electrostatic, hydrophobic | Nanofibers (d ≈ 3.8 ± 0.4 nm), bundles | Modulates macrophage polarization | acs.org |
List of Compounds Mentioned:
this compound (N-Benzyloxycarbonyl-L-tyrosyl-L-tyrosine)
L-tyrosine
N-acetyl-L-tyrosyl-L-tyrosine
L-DOPA (3,4-dihydroxyphenylalanine)
Benzyloxycarbonyl-(125I)Tyr-Ala-CHN2
N-α-benzyloxycarbonyl-l-lysine p-nitrophenyl ester
Tyrosine-1,2,3-Triazine (YTL)
Lysine
Arginine
Z-Tyr-Leu-CH2Cl
Z-Leu-Tyr-CH2Cl
Tyrosine-based P2X7 receptor antagonists
Phosphotyrosine analog
Protein tyrosine phosphatase (PTP) subfamilies
Unnatural tyrosine analogs
Tyrosine-derived polycarbonates
Poly(DTE carbonate)
Tyrosine-based polyarylates
Tyrosine-based pseudo-peptide polymers
Z-Tyr-OH (Carbobenzoxy-L-tyrosine)
Tyrosine-containing β-sheet peptides
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Z-Tyr-Tyr-OH and Derivatives
The synthesis of protected dipeptides like this compound is fundamental for various research applications. While established methods exist, the pursuit of novel synthetic routes aims to improve efficiency, yield, purity, and sustainability. Future research may focus on developing greener synthesis protocols, potentially employing enzymatic catalysis or flow chemistry to reduce reaction times and waste generation. Exploring new protecting group strategies that offer orthogonal deprotection or improved stability could also be beneficial for synthesizing complex derivatives. Furthermore, the development of solid-phase synthesis techniques optimized for tyrosine-containing peptides, which are prone to side reactions like diketopiperazine formation or racemization, remains an active area of interest. Research into late-stage functionalization of pre-formed dipeptides, as seen in methods for diacylmethylation of tyrosine-containing peptides rsc.org, could lead to novel derivatives with tailored properties.
Advanced Computational Modeling for Predictive Understanding of this compound Interactions
Computational modeling offers powerful tools for predicting the behavior and interactions of this compound. Advanced techniques such as molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) modeling, and docking studies are crucial for understanding how this compound interacts with biological targets nih.govmdpi.comrsc.orgoup.comarxiv.org. Future directions include developing more sophisticated MD simulations that can accurately capture the flexibility of peptides and their solvation effects, leading to more reliable predictions of binding affinities and conformational changes. Machine learning (ML) and deep learning (DL) models are increasingly being employed to predict peptide-protein interactions (PepPIs) with enhanced accuracy and reduced computational cost rsc.orgoup.comarxiv.org. Research could focus on training these models with specific datasets relevant to this compound and its potential targets, enabling predictive insights into its biological activity and guiding the design of derivatives. Integrating data from various omics levels (genomics, proteomics, metabolomics) with computational models could provide a more holistic understanding of this compound's role within complex biological networks azolifesciences.comresearchgate.netmdpi.comnih.gov.
Exploration of this compound in Mechanistic Biochemistry beyond Current Scope
While the specific biological roles of this compound might be nascent or context-dependent, the broader class of tyrosine-containing dipeptides is recognized for its involvement in various biological processes ontosight.airesearchgate.netacs.org. Future research could delve into exploring this compound in mechanistic biochemistry beyond its currently understood or hypothesized functions. This includes investigating its potential as a signaling molecule, its role in protein-protein interactions, or its influence on metabolic pathways. Dipeptides, in general, are emerging as small-molecule regulators that can act as metabolic switches and modulate enzymatic activities researchgate.netnsf.govfrontiersin.org. Understanding the specific mechanisms by which this compound might exert such effects, perhaps through direct binding to proteins or enzymes, warrants further investigation. Furthermore, exploring its potential antioxidant properties, as observed in some dipeptides ontosight.ai, could reveal new avenues for its application.
Design of this compound Conjugates for Targeted Molecular Delivery in Research Systems
Peptide-based delivery systems are gaining significant traction due to their specificity, biocompatibility, and potential for targeted delivery researcher.lifemdpi.comresearchgate.netmdpi.comnih.govnih.gov. This compound could serve as a component in the design of novel conjugates for targeted molecular delivery in research systems. This could involve conjugating this compound to other molecules, such as fluorescent probes, nanoparticles, or therapeutic agents, to enhance their delivery to specific cellular compartments or tissues. Research could focus on optimizing conjugation strategies, linker chemistries, and the selection of targeting moieties to ensure efficient and specific delivery. For instance, utilizing cell-penetrating peptides (CPPs) in conjunction with this compound conjugates could facilitate intracellular delivery researcher.lifemdpi.com. The design of stimuli-responsive peptide-based hydrogels, which can encapsulate and release biomolecules in a controlled manner, also presents an opportunity for developing advanced delivery platforms acs.orgnih.gov.
Integration of this compound Studies into Systems Biology Contexts for Fundamental Understanding
Systems biology approaches aim to understand biological phenomena by integrating data from multiple levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics azolifesciences.comresearchgate.netmdpi.comnih.govnih.govnih.gov. Integrating studies on this compound into a systems biology framework would provide a more comprehensive understanding of its role within cellular networks and its impact on physiological processes. This could involve analyzing its expression patterns in various conditions, identifying its protein interactors, and mapping its involvement in signaling pathways. By treating the "peptidome" as a network, similar to the "proteome," researchers can gain insights into how dipeptides like this compound contribute to cellular responses and organismal physiology nih.gov. Such integration could reveal previously unrecognized functions and provide a foundation for understanding its contribution to complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
